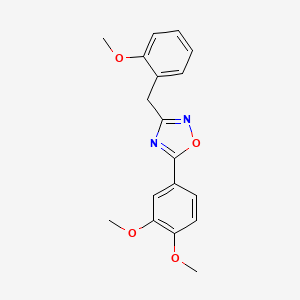
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as BQR695, is a novel quinolinecarboxamide derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being investigated to determine its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in cell growth and survival. N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting cell growth and survival. N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in experimental models. However, one limitation of using N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental models.
Orientations Futures
There are several future directions for the research and development of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific pathways and enzymes targeted by this compound. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide in vivo, which will be essential for its further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-acetylphenylamine with 2-bromo-3-methylbenzoic acid to form an intermediate compound. This intermediate is then reacted with 2-cyanophenylboronic acid to form the final product, N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain. In infectious diseases, N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has shown activity against various bacterial and viral pathogens, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-15-5-3-7-18(11-15)24-14-22(21-13-19(26)9-10-23(21)28-24)25(30)27-20-8-4-6-17(12-20)16(2)29/h3-14H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZIQDFDLZXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)
![1-ethyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5888402.png)
